Isorotenone

Description

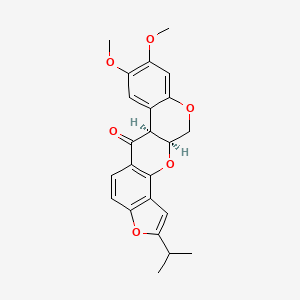

Structure

3D Structure

Properties

CAS No. |

549-22-4 |

|---|---|

Molecular Formula |

C23H22O6 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |

InChI Key |

DJDRQIXLFYUYAA-RTWAWAEBSA-N |

SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Isomeric SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |

Canonical SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Other CAS No. |

549-22-4 |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies of Isorotenone

Botanical Sources and Distribution of Isorotenone-Producing Species

This compound is a naturally occurring isoflavonoid (B1168493) found within a specific group of plants. Isoflavonoids as a class are most prominently found in the subfamily Papilionoideae of the Leguminosae (Fabaceae) family. mdpi.com The production of complex isoflavonoids like rotenoids, including this compound, is confined to a smaller number of plants due to the limited distribution of the necessary biosynthetic enzymes, such as prenyltransferases. mdpi.com

Rotenoids are characteristic secondary metabolites of several genera within the Fabaceae family. nih.gov These compounds are notably present in the roots of species used for traditional piscicidal (fish-stunning) and insecticidal purposes. nih.govias.ac.in The primary botanical sources that have been identified to contain rotenoids are species within the genera Derris, Lonchocarpus, and Tephrosia. nih.govias.ac.inresearchgate.net Specifically, this compound has been associated with plants from the Derris genus. A study on Derris elliptica, for instance, lists both (+)-Isorotenone and (-)-Isorotenone among the various rotenoids found in the plant. core.ac.uk

The distribution of these plants is largely in tropical and subtropical regions. For example, Derris species are native to Southern Asia and Oceania, while Lonchocarpus species are found in South America. researchgate.net

The following table summarizes the known botanical sources of this compound and its related compounds.

Table 1: Botanical Sources of this compound and Related Rotenoids

| Genus | Family | Notable Species | Associated Compounds | Primary Distribution |

|---|---|---|---|---|

| Derris | Fabaceae | D. elliptica | This compound, Rotenone (B1679576), Deguelin (B1683977), Tephrosin (B192491) | Southern Asia, Oceania |

| Lonchocarpus | Fabaceae | L. utilis, L. urucu | Rotenone, Deguelin, Tephrosin | South America |

| Tephrosia | Fabaceae | T. vogelii, T. purpurea | Rotenone, Tephrosin, Deguelin | Tropical/Subtropical regions (Africa, Asia) |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its natural plant sources is a multi-step process that begins with extraction, followed by purification using various chromatographic methods. jsmcentral.org The choice of technique depends on the chemical nature of the target compound and the composition of the plant matrix. researchgate.net

Extraction: The initial step involves extracting the crude mixture of compounds from the dried and powdered plant material, typically the roots. core.ac.ukjsmcentral.org Various extraction methods can be employed, ranging from traditional to modern techniques.

Conventional Methods: Maceration, where the plant material is soaked in a solvent for an extended period, is a simple and common method. researchgate.net Soxhlet extraction, a more exhaustive method, uses a continuous flow of a heated solvent. d-nb.info

Modern Techniques: Pressurized Liquid Extraction (PLE) is a more advanced and efficient method. core.ac.uk Research on Derris elliptica roots found that PLE using chloroform (B151607) as the extraction solvent at 50°C and 2000 psi yielded a high content of rotenone, a closely related isomer of this compound. core.ac.uk This suggests that similar conditions would be effective for extracting this compound. Other modern methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption. researchgate.net

Chromatographic Purification: Following extraction, the crude extract, which contains a complex mixture of rotenoids and other metabolites, must be purified to isolate this compound. jsmcentral.org This is achieved through one or more chromatographic steps.

Column Chromatography: A common initial purification step is open column chromatography using silica (B1680970) gel as the stationary phase. jsmcentral.orgd-nb.info This allows for the separation of compounds based on their polarity, fractionating the crude extract into simpler mixtures. oatext.com

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of high-purity this compound, HPLC is the method of choice. jsmcentral.orgnih.gov Given that this compound is an isomer of rotenone and often co-exists with other structurally similar rotenoids like deguelin, high-resolution separation is critical. nih.govnih.gov

Normal-Phase HPLC: One reported method for separating various rotenoids uses a silica column with a non-polar mobile phase, such as a mixture of chloroform and isooctane (B107328) (35:65). This technique effectively resolves rotenone, deguelin, and dehydrorotenone (B1670207), demonstrating its potential for separating isomers like this compound. nih.gov

Reversed-Phase HPLC: More commonly, reversed-phase HPLC is used. This involves a non-polar stationary phase (like C18) and a polar mobile phase. A gradient system, for example, starting with an acetonitrile (B52724) and water mixture (50:50) and gradually increasing the concentration of acetonitrile, has been used to separate rotenone and other rotenoids from plant extracts. researchgate.net This method separates compounds based on their hydrophobicity and is highly effective for purifying flavonoids and isoflavonoids. researchgate.net

Quantitative Analysis of this compound in Natural Extracts

Quantitative analysis is essential to determine the precise amount of this compound in a plant extract. rsc.org High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard technique for this purpose. researchgate.netnih.govjapsonline.com

The development of a quantitative HPLC method requires careful optimization and validation to ensure accuracy, precision, and sensitivity. notulaebotanicae.ro

Chromatographic System: A typical system for quantifying this compound would use a reversed-phase C18 column. researchgate.net

Mobile Phase: The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, sometimes with a small amount of acid (like formic acid) added to improve peak shape. researchgate.net A gradient elution, where the solvent composition is changed over time, is often necessary to achieve good separation of all compounds in the extract. researchgate.netjapsonline.com

Detection: The most common detector for quantifying flavonoids is an Ultraviolet (UV) detector, as these compounds absorb UV light. researchgate.net For rotenoids, detection is often set at a wavelength of around 294 nm. nih.govresearchgate.net For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) can be used as a detector (LC-MS). researchgate.net Tandem mass spectrometry (LC-MS/MS) provides the highest level of certainty and is capable of detecting trace amounts. researchgate.netresearchgate.net

Quantification: The amount of this compound is determined by comparing the peak area from the sample's chromatogram to a calibration curve generated from injecting known concentrations of a pure this compound standard. isciii.es The method must be validated for linearity, accuracy, and precision to ensure the results are reliable. notulaebotanicae.ro

The following table outlines the key parameters for a typical HPLC method for the quantitative analysis of this compound.

Table 2: Typical Parameters for Quantitative HPLC Analysis of this compound

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (may contain formic or acetic acid) |

| Detection Method | UV-Vis Detector (at ~294 nm) or Mass Spectrometry (MS) |

| Quantification | External standard calibration curve using a pure this compound standard |

| Validation Parameters | Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision |

Chemical Synthesis and Structural Modification of Isorotenone

Total Synthesis Strategies for Isorotenone and its Core Scaffold

Total synthesis provides an unambiguous confirmation of a molecule's structure and allows for the creation of analogues not found in nature. organic-chemistry.org The synthesis of (±)-isorotenone has been achieved from isoderritol, a related natural product, which serves as an advanced intermediate. researchgate.netresearchgate.net The core challenge in any rotenoid synthesis is the efficient and controlled construction of the cis-fused tetracyclic ring system, known as the tetrahydrochromeno[3,4-b]chromene nucleus. researchgate.netresearchgate.net

A critical aspect of synthesizing this compound and related rotenoids is controlling the stereochemistry at the key chiral centers. A stereoselective synthesis is a chemical reaction or sequence that favors the formation of one stereoisomer over others. iupac.org While many early syntheses produced racemic mixtures (an equal mix of enantiomers), modern methods focus on asymmetric strategies to produce a single desired enantiomer.

Key stereoselective approaches include:

Organocatalyzed Dynamic Kinetic Resolution : This method has been successfully used to construct the cis-fused core of rotenoids. researchgate.netresearchgate.net N-heterocyclic carbenes (NHCs) are used as organocatalysts to achieve a dynamic kinetic resolution of intermediates, enabling the highly convergent and asymmetric synthesis of various rotenoid natural products. researchgate.net

Palladium-Mediated Cyclization : The stereoselective synthesis of rotenone (B1679576), a diastereomer of this compound, was accomplished using a palladium π-allyl mediated cyclization to construct the dihydrobenzofuran portion of the molecule. researchgate.net Such metal-catalyzed reactions are powerful tools for creating specific stereochemical configurations.

The development of new chemical reactions has streamlined the synthesis of the complex rotenoid scaffold.

One-Carbon Insertion : A notable strategy involves the synthesis of the rotenoid core from 2'-hydroxyisoflavone precursors using dimethylsulfoxonium methylide. rsc.org This method is significant because it introduces the C-6 carbon atom, achieving the correct oxidation level of the B/C ring system without needing additional reduction-oxidation steps. researchgate.net

6-endo-Hydroarylation : As part of a total synthesis of rotenone, a 6-endo-hydroarylation reaction was employed to form the chromene ring system, which is a precursor to the final rotenoid structure. researchgate.net

Modular and Convergent Synthesis : Modern strategies emphasize a modular approach where different fragments of the molecule are synthesized separately and then combined. For example, the asymmetric total synthesis of several rotenoids was achieved by combining different aromatic A-ring precursors with chiral B/C/D-ring fragments. researchgate.net This modularity allows for the rapid assembly of a library of different rotenoid compounds. researchgate.net

Semisynthetic Approaches to this compound Derivatives

Semisynthesis uses a naturally occurring compound, such as this compound, as a starting material for chemical modifications. whiterose.ac.ukamazonaws.com This approach is often more efficient than total synthesis for producing a range of derivatives, as the complex core structure is already assembled.

Peripheral functionalization involves modifying the functional groups on the "exterior" of the this compound scaffold without altering the core ring structure. These modifications are used to explore structure-activity relationships and create new compounds.

Regioselective Ether Cleavage : The methoxy (B1213986) groups on the aromatic rings of rotenoids are common sites for modification. Regioselective cleavage of these ether bonds allows for the introduction of new functional groups at specific positions. openalex.org

Dimethylallylation : In the synthesis of (±)-rot-2′-enonic acid, a key biosynthetic intermediate, (±)-9-demethylmunduserone was dimethylallylated at the C-8 position. researchgate.net This type of prenylation adds a lipophilic side chain to the molecule, which can significantly alter its biological properties. researchgate.net

This compound and its derivatives serve as valuable models for studying more profound structural transformations.

B/C Ring Modifications : The stereochemistry of the B/C ring junction is a defining feature of rotenoids. This compound has a trans-fused B/C ring system, in contrast to the cis-fusion in rotenone. The reduction of compounds like (±)-isorotenolone A (which has a cis B/C fusion) and (±)-isorotenolone B (trans B/C fusion) has been studied to understand how the stereochemistry of the rings influences the outcome of reactions and the resulting products. researchgate.net

12-Carbonyl Reduction : The ketone at the C-12 position is a key functional group that can be chemically modified. Carbonyl reduction converts this ketone into a secondary alcohol, a transformation accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The reduction of the 12-carbonyl group in this compound leads to the formation of isorotenol, altering the planarity and electronic properties of the C ring. This transformation is a common strategy in creating derivative libraries of natural products.

Below is an interactive table summarizing the synthetic strategies discussed.

Chemoenzymatic and Biocatalytic Pathways in this compound Analog Preparation

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis (the use of enzymes). mdpi.comnih.gov This approach is rapidly emerging as a powerful tool for producing complex molecules like natural product analogues. chemrxiv.orgnih.gov While specific chemoenzymatic routes to this compound are not extensively detailed, the principles can be applied based on the known biosynthesis of rotenoids and the broader success of biocatalysis. nih.gov

Enzymes offer several advantages in synthesis:

Stereoselectivity : Enzymes can create or modify chiral centers with near-perfect control, which is often difficult to achieve with conventional chemistry. worktribe.com

Regioselectivity : Enzymes can target a specific functional group or position on a complex molecule, avoiding the need for cumbersome protecting group strategies.

Sustainability : Biocatalytic reactions are typically run in water under mild temperature and pH conditions, making them a greener alternative to many chemical processes. mdpi.com

For the preparation of this compound analogues, enzymes involved in flavonoid and isoflavonoid (B1168493) biosynthesis could be harnessed. nih.gov For example, enzymes such as prenyltransferases could be used to attach various side chains to an this compound precursor, while oxidoreductases and cyclases could be employed to construct or modify the heterocyclic rings. researchgate.netnih.gov The development of enzyme libraries and protein engineering techniques continues to expand the scope of biocatalysis, paving the way for the future development of efficient chemoenzymatic pathways to a wide array of novel this compound analogues. chemrxiv.org

Structural Elucidation and Advanced Spectroscopic Characterization of Isorotenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of Isorotenone, providing detailed insights into its molecular framework and conformational dynamics. uci.edunumberanalytics.comox.ac.uk Both ¹H and ¹³C NMR spectroscopy are employed to assign specific atoms within the molecule and to differentiate between its stereoisomers, particularly the cis- and trans-fused forms at the B/C ring junction. rsc.orgrsc.org

The distinction between cis- and trans-B/C ring fusions is a critical aspect of this compound's stereochemistry. In naturally occurring rotenoids, the B/C rings are typically cis-fused. ias.ac.in However, synthetic methods have allowed for the creation of the thermodynamically less stable trans-isomers. rsc.org NMR spectroscopy provides a definitive method to distinguish between these two forms. A key diagnostic tool is the coupling constant (J-value) between the protons at positions 6a and 12a. For the cis-isomer, the coupling constant (J6a,12a) is approximately 4.0 Hz, which corresponds to a dihedral angle indicative of a cis-fusion. rsc.orgias.ac.in In contrast, the trans-isomer exhibits a much larger coupling constant of about 12.7 Hz, confirming a trans-diaxial relationship between these protons. rsc.org

Furthermore, the chemical shift of the H-1 proton provides another clear diagnostic marker. In the cis-series, the H-1 proton is shielded and resonates at a lower chemical shift (e.g., δ 6.4-6.8 in CHCl₃), whereas in the trans-series, this proton is deshielded by the nearby 12-carbonyl group and resonates at a significantly higher chemical shift (e.g., δ 7.6-8.0 in CHCl₃). rsc.org Detailed assignments of both proton and carbon signals are achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and hetero-COSY (Heteronuclear Correlation Spectroscopy). rsc.org

Table 1: Comparative ¹H NMR Data for cis- and trans-Isorotenone in [²H₆]acetone rsc.org This table displays the proton chemical shifts (δ) and coupling constants (J) for the key protons around the B/C ring junction, highlighting the distinct differences between the cis and trans isomers.

| Proton | cis-Isorotenone (δ ppm, J in Hz) | trans-Isorotenone (δ ppm, J in Hz) |

|---|---|---|

| 1-H | 6.71 | 7.64 |

| 6a-H | 4.61 | 4.20 |

| 12a-H | 4.16 | 4.01 |

| J6a,12a | 4.0 Hz | 12.7 Hz |

Table 2: Selected ¹³C NMR Chemical Shift Data for cis- and trans-Isorotenone rsc.org This table presents the carbon chemical shifts (δ) for specific carbon atoms in the cis and trans isomers of this compound, as assigned through comprehensive NMR analysis.

| Carbon Atom | cis-Isorotenone (δ ppm) | trans-Isorotenone (δ ppm) |

|---|---|---|

| C-1 | 113.1 | 110.0 |

| C-6a | 44.5 | 51.3 |

| C-12 (C=O) | 189.9 | 193.3 |

| C-12a | 72.4 | 81.4 |

Mass Spectrometry (MS) Applications in this compound Structural Determination and Metabolite Identification

Mass spectrometry (MS) is an indispensable analytical tool used for the structural determination of this compound and the identification of its metabolites. googleapis.com The technique works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. savemyexams.com The fragmentation of the molecular ion into smaller, charged fragments provides a molecular fingerprint that yields significant structural information. wikipedia.orglibretexts.org

In the context of this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to determine the elemental composition of the parent molecule and its fragments. Electron ionization (EI) mass spectrometry causes extensive fragmentation, and the analysis of these fragment ions can reveal the connectivity of the different ring systems within the this compound structure. nih.gov Softer ionization techniques, such as electrospray ionization (ESI), are often coupled with tandem mass spectrometry (MS/MS). In these experiments, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that helps confirm its identity. wikipedia.org

Beyond structural confirmation, MS is a key technology in metabolomics for identifying metabolites of this compound in biological systems. nih.govmetabolomicscentre.ca When studying the metabolism of this compound, biological samples are analyzed to detect new molecules that are structurally related to the parent compound. researchgate.net By comparing the mass spectra of potential metabolites with that of this compound, researchers can identify modifications such as hydroxylations, demethylations, or conjugations. Isotope tracing, where a labeled version of this compound (e.g., with ¹³C) is used, can further aid in tracking the metabolic fate of the molecule, as the resulting metabolites will carry the isotopic label, making them easier to identify in complex biological matrices. nih.gov

X-ray Crystallography and Computational Modeling for this compound Conformation and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orglibretexts.orgnih.gov This technique has been successfully applied to this compound, providing unambiguous proof of its conformation and the geometry of its ring system. rsc.orgrsc.org The analysis of single-crystal X-ray diffraction data for both cis- and trans-isorotenone has offered profound insights into their respective stabilities and geometries. rsc.orgresearchgate.net

Computational modeling complements experimental data from X-ray crystallography and NMR by exploring the molecule's conformational landscape and energetics. nih.govnih.govmdpi.com Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to model the different possible conformations of this compound, predict their relative energies, and understand the barriers to interconversion. beilstein-journals.orgrsc.org These computational methods help rationalize the experimental observation that the cis-B/C ring fusion is thermodynamically favored over the trans-fusion. rsc.org By calculating properties such as NMR chemical shifts or CD spectra for different theoretical structures and comparing them to experimental data, computational modeling aids in confirming the correct stereochemical and conformational assignment. csic.es

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality and absolute configuration of molecules like this compound. jascoinc.comlibretexts.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum, which plots this difference against wavelength, is highly sensitive to the molecule's three-dimensional structure, including the spatial arrangement of its chromophores. nih.gov

For rotenoids, including this compound, the electronic circular dichroism (ECD) spectrum provides critical information for establishing the absolute configuration at its stereogenic centers. nih.gov The shape and sign of the observed Cotton effects (the characteristic peaks and troughs in a CD spectrum) are directly related to the molecule's stereochemistry. jascoinc.com The absolute configuration of rotenone (B1679576), from which this compound is derived, was confirmed using a combination of techniques including ORD (Optical Rotatory Dispersion) and CD spectroscopy. ias.ac.in The ECD spectrum of rotenone, for instance, shows distinctive negative Cotton effects around 209 and 276 nm and a positive effect at 237 nm. nih.gov

These characteristic spectral features have proven useful in determining the absolute configuration of other "rotenone-like" compounds. nih.gov While naturally occurring rotenone is laevorotatory, its acid-catalyzed conversion to (-)-isorotenone involves the loss of the asymmetric center at position 5' but retains the stereochemistry at the B/C ring junction. ias.ac.in The chirality of this compound can thus be assessed and confirmed by comparing its CD spectrum to those of related rotenoids with known absolute configurations. nih.gov

Biosynthetic Pathways and Metabolic Fate of Isorotenone

Origin and Enzymology of Rotenoid Biosynthesis

Rotenoids are classified as advanced isoflavonoids, and their complex ring system is constructed from primary metabolites through a series of oxidative phases.

The biosynthesis of the characteristic A/B/C/D-ring system of rotenoids, including isorotenone, begins with precursors from two fundamental metabolic pathways: the shikimate pathway and the acetate/malonate pathway.

The shikimate pathway provides the essential amino acid L-phenylalanine, which serves as a primary building block. researchgate.nettermedia.pl Through enzymatic elimination, L-phenylalanine is converted to (E)-cinnamic acid. researchgate.net This forms the foundation of what will become rings A and the attached phenyl group of the isoflavonoid (B1168493) structure.

The acetate/malonate pathway contributes the remaining carbon atoms necessary for the heterocyclic ring system. researchgate.net Malonyl-CoA, derived from acetyl-CoA, adds several malonyl groups to the (E)-cinnamic acid-derived starter unit. researchgate.netalaska.govnih.gov Subsequent cyclization reactions, including a Claisen condensation, form a chalcone (B49325) intermediate. termedia.pl This chalcone is then enzymatically and stereospecifically cyclized to a flavanone, which undergoes an aryl migration to form the core isoflavone (B191592) skeleton, the immediate precursor to the rotenoid structure. termedia.pl

Chalcone–Flavanone Phase: Condensation of precursors and initial cyclization. termedia.pl

Flavanone–Isoflavone Phase: An aryl migration step characteristic of isoflavone biosynthesis. termedia.pl

Hydroxylation/Methoxylation Phase: Further modifications to the isoflavone core. termedia.pl

Rotenoid Phase: The final ring closure to form the complete rotenoid system. termedia.pl

The genetic basis for rotenoid biosynthesis is located in biosynthetic gene clusters (BGCs), which contain the co-expressed genes responsible for producing the necessary enzymes. acs.org While a specific BGC for this compound has not been fully elucidated, research into rotenoid biosynthesis in plants like Mirabilis himalaica has identified key enzymes. frontiersin.org

Two critical enzymes are Chalcone Synthase (CHS) and Chalcone Isomerase (CHI). frontiersin.org CHS is considered a rate-limiting enzyme in the pathway; its upregulation has been shown to enhance the production of rotenoids. frontiersin.org Genes for other key enzymes, such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), are also integral to the pathway. frontiersin.org

Metabolic engineering strategies aim to increase the production of desired compounds like this compound. termedia.plwikipedia.org This can be achieved through several approaches:

Heterologous Expression: Transferring the entire BGC into a microbial host, such as Aspergillus oryzae or Saccharomyces cerevisiae, can enable production in a controlled fermentation environment. wikipedia.orgmdpi.com

Cryptic Cluster Activation: Many fungal genomes contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. conicet.gov.ar Overexpressing a pathway-specific transcription factor can activate these clusters, potentially leading to the discovery and production of novel rotenoids. conicet.gov.ar

Computational tools like antiSMASH are used to mine genomes for potential BGCs, which can then be targeted for activation or engineering. nih.gov

In Vitro Metabolic Transformation Studies of this compound (Non-Human Cells/Enzymes)

In vitro studies using subcellular fractions, such as liver microsomes or S9 fractions, are essential for identifying metabolic pathways without the complexities of a whole organism. nih.govnih.gov These systems contain the primary enzymes responsible for xenobiotic metabolism.

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis. acs.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion. acs.org

Studies on the closely related isomer rotenone (B1679576), which is expected to undergo similar biotransformation, have identified several key metabolites. Phase I metabolism primarily involves hydroxylation and demethylation. nih.gov In vitro microbial transformation of rotenone by Cunninghamella blakesleeana yielded metabolites such as 1',2'-dihydro-1',2'-dihydroxyrotenone and 3'-hydroxyrotenone (amorphigenin). nih.gov

Key identified metabolites from in vitro and in vivo studies of rotenone include:

Rotenolone (B1679575) (specifically 12aβ-hydroxyrotenone) nih.govresearchgate.net

8'-Hydroxyrotenone nih.gov

6',7'-dihydro-6',7'-dihydroxyrotenone nih.gov

O-demethylated derivatives nih.gov

Phase II metabolism results in the formation of water-soluble conjugates, primarily glucuronides. nih.govfrontiersin.org

The primary enzyme system responsible for Phase I metabolism of rotenoids is the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases. researchgate.netmdpi.com These enzymes catalyze the oxidative biotransformation of a vast array of foreign compounds. nih.govbiologists.com

Studies using human recombinant CYP450 enzymes have shown that rotenone and deguelin (B1683977) are metabolized by CYP3A4 and CYP2C19. nih.gov These enzymes are responsible for the key detoxification steps, including 12aβ-hydroxylation and O-demethylation. nih.gov Other CYP isoforms, such as CYP1A2 and CYP2B6, may also play a role. frontiersin.orgnih.gov The activity of these enzymes can be inhibited by compounds like piperonyl butoxide, which can enhance the toxicity of the parent compound by preventing its breakdown. conicet.gov.ar

| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | 12aβ-hydroxylation, O-demethylation | nih.gov |

| CYP2C19 | 12aβ-hydroxylation (more selective), O-demethylation | nih.gov |

In Vivo Metabolism of this compound in Model Organisms (Non-Human)

In vivo studies in animal models provide insight into the absorption, distribution, metabolism, and excretion (ADME) of a compound within a complete biological system. While specific pharmacokinetic data for this compound is limited, extensive research on its isomer rotenone in rats and fish offers a strong predictive model. acs.orgnih.gov

Following administration to rats, rotenone is metabolized, and its metabolites are identified in blood, urine, and feces. termedia.pltermedia.pl The parent compound itself is often not detected in excreta, indicating extensive metabolism. nih.gov The principal metabolites formed in vivo are consistent with those from in vitro studies and include hydroxylated and dihydroxylated derivatives, as well as rotenolones. termedia.plnih.govtermedia.pl These metabolites are significantly less toxic than the parent compound, demonstrating that metabolism is a detoxification process. nih.gov

In fish, rotenone is rapidly metabolized by liver enzymes into various hydroxylated rotenoids and more water-soluble products. doc.govt.nz In one study with bluegills, at least six biotransformation products were identified, with rotenolone and 6',7'-dihydro-6',7'-dihydroxyrotenolone being tentatively identified. fisheries.org The majority of the metabolic products are water-soluble and are readily excreted, often through biliary pathways into the gut. doc.govt.nzoregonstate.edu

| Metabolite Name | Model Organism | Site of Detection | Reference |

|---|---|---|---|

| Rotenolone | Rat, Fish (Bluegill) | Blood, Urine, Feces, Tissues | termedia.pltermedia.plfisheries.org |

| Hydroxyl-rotenone | Rat | Blood, Urine, Feces, Liver | termedia.pltermedia.pl |

| Dihydroxy-rotenone | Rat | Blood, Urine, Feces, Liver | termedia.pltermedia.pl |

| 6',7'-dihydro-6',7'-dihydroxyrotenolone | Fish (Bluegill) | Tissues | fisheries.org |

| Water-soluble conjugates (e.g., glucuronides) | Rat, Fish (Carp) | Urine, Bile | nih.govoregonstate.edu |

The neurotoxic effects observed in rat models used to study Parkinson's disease are attributed to the parent rotenoid compound rather than its less active metabolites. nih.gov

Comparative Metabolic Profiling Across Non-Human Species

Studies on rotenone have revealed that it undergoes oxidative metabolism, a common Phase I detoxification pathway. fisheries.org In mammals, such as rats, and in insects, tissue homogenates have been shown to metabolize rotenone. fisheries.org The primary enzymes responsible for the metabolism of rotenone in rats have been identified as cytochrome P450s, particularly CYP3A4 and CYP2C19. nih.gov This metabolic process for rotenone primarily involves hydroxylation, leading to the formation of metabolites that are considered less toxic than the parent compound. nih.gov The identified sites of metabolic attack on rotenone include 12abeta-hydroxylation and 2-O-demethylation. nih.gov

Given that the isomerization of rotenone to this compound can occur, epa.gov it is plausible that this compound may be present in biological systems where rotenone has been introduced. However, without specific studies on this compound, its metabolic profile, the enzymes involved, and the resulting metabolites across different species remain unknown. The detoxification of rotenone through P450-dependent mechanisms has been observed to be sensitive to inhibitors like piperonyl butoxide. fisheries.org

The table below summarizes the known metabolic information for rotenone, which is provided as a comparative reference due to the absence of specific data for this compound.

| Species | Primary Metabolic Pathway (for Rotenone) | Key Enzymes Involved (in Rotenone Metabolism) | Known Metabolites (of Rotenone) | Reference |

|---|---|---|---|---|

| Mammals (Rats) | Oxidative Metabolism (Hydroxylation, O-demethylation) | Cytochrome P450 (CYP3A4, CYP2C19) | 12abeta-hydroxyrotenoids, O-demethylated derivatives | nih.gov |

| Insects | Oxidative Metabolism | Cytochrome P450-dependent mixed-function oxidases | Hydroxylated metabolites | fisheries.org |

| Fish | Oxidative Metabolism | Not specified | Hydroxylated rotenoids | fisheries.org |

Disclaimer: The data presented in this table pertains to rotenone. The metabolic profile of this compound has not been sufficiently studied and may differ.

Mechanistic Investigations of Isorotenone S Biological Activities Non Clinical

Molecular Targets and Binding Interactions of Isorotenone

This compound, a naturally occurring isoflavonoid (B1168493), exerts its biological effects by interacting with specific molecular targets within cells. These interactions can disrupt critical cellular processes, leading to a range of biological activities. The primary molecular targets and binding interactions of this compound that have been investigated are detailed below.

Mitochondrial Electron Transport Chain Inhibition (e.g., Complex I)

This compound is a well-documented inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This inhibition is a critical mechanism underlying many of its biological effects. The binding of this compound and its related compounds, such as rotenone (B1679576), to Complex I has been extensively studied.

The inhibitory action of rotenoids on Complex I is highly dependent on their stereochemistry and molecular flexibility. nih.gov For instance, studies comparing rotenone with its stereoisomers have revealed that the specific three-dimensional conformation is crucial for potent inhibition. This compound, being a stereoisomer of rotenone, shares this inhibitory mechanism. The binding site for rotenoids is located within the ubiquinone-binding channel of Complex I. nih.govmdpi.com The interaction is characterized by a high affinity, leading to the blockage of electron transfer from NADH to ubiquinone. This disruption of the electron flow results in a decreased production of ATP, the cell's primary energy currency, and an increase in the generation of reactive oxygen species (ROS). nih.gov

The binding affinity of rotenone to Complex I is in the nanomolar range, highlighting its potency as an inhibitor. nih.gov While specific binding constants for this compound are not as extensively documented, its structural similarity to rotenone suggests a comparable high-affinity interaction. The binding involves hydrophobic interactions and hydrogen bonding with amino acid residues within the Q-binding pocket of Complex I. nih.gov The flexibility of the molecule, particularly the ability to adopt a "bent" conformation, is thought to be essential for effective binding and inhibition. nih.gov

| Molecular Target | Binding Interaction/Effect | Reference |

|---|---|---|

| Mitochondrial Complex I | Inhibition of electron transport from NADH to ubiquinone. Binds to the ubiquinone-binding pocket. | nih.govnih.govnih.govmdpi.com |

Modulation of Cellular Signaling Pathways (e.g., p38, JNK)

The inhibition of mitochondrial Complex I by this compound leads to a cascade of downstream cellular events, including the modulation of key signaling pathways involved in stress responses, inflammation, and apoptosis. The increase in reactive oxygen species (ROS) resulting from mitochondrial dysfunction is a primary trigger for the activation of stress-activated protein kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. plos.org

Oxidative stress is a known activator of both the p38 and JNK signaling cascades. nih.govmdpi.com These pathways are crucial in mediating cellular responses to a variety of stressors. nih.gov Activation of p38 and JNK can lead to diverse cellular outcomes, including the induction of apoptosis, regulation of inflammatory responses, and control of cell differentiation and proliferation. mdpi.com Studies on various flavonoids, a class of compounds to which this compound belongs, have demonstrated their ability to modulate these MAPK pathways. nih.gov For instance, some flavonoids have been shown to inhibit the phosphorylation and activation of p38 MAPK in response to cellular stress. nih.gov

While direct studies specifically detailing the interaction of this compound with p38 and JNK are limited, the established link between mitochondrial Complex I inhibition, subsequent ROS production, and the activation of these stress-activated pathways provides a strong mechanistic basis for this compound's ability to modulate these signaling cascades. nih.govplos.org

Interaction with Microbial Transcription Factors (e.g., HCMV IE2 protein)

The antiviral activity of isoflavonoids, including compounds structurally related to this compound, has been investigated against various viruses, including human cytomegalovirus (HCMV). A key target for antiviral intervention in HCMV is the regulation of its gene expression, which is controlled by viral immediate-early (IE) proteins, such as the IE2 protein. nih.govnih.gov The IE2 protein is a crucial transcriptional transactivator that is essential for the expression of viral early and late genes, and thus for the progression of the viral replication cycle. mdpi.com

Several studies have explored the potential of flavonoids to inhibit HCMV replication by targeting the function of these immediate-early proteins. nih.govnih.gov For example, the isoflavone (B191592) genistein (B1671435) has been shown to hamper HCMV replication by interfering with the function of viral immediate-early proteins. researchgate.net While direct interaction of this compound with the HCMV IE2 protein has not been explicitly demonstrated, the known antiviral mechanisms of related isoflavonoids suggest that this compound may exert its anti-HCMV activity through a similar mechanism. This could involve the inhibition of IE2's transactivating function, thereby preventing the expression of downstream viral genes necessary for replication. researchgate.net

Cellular Responses to this compound Exposure

Exposure of cells to this compound elicits a range of cellular responses, stemming from its primary interaction with molecular targets like mitochondrial Complex I. These responses can manifest as changes in cell structure, function, and developmental processes.

Effects on Cell Morphology and Integrity (e.g., bacterial envelope destabilization)

The antibacterial properties of various natural compounds, including flavonoids, are often associated with their ability to disrupt the bacterial cell envelope, leading to changes in cell morphology and loss of integrity. The bacterial cell envelope is a complex structure essential for maintaining cell shape, protecting against environmental stress, and regulating the passage of substances. plos.org

Compounds that interfere with the integrity of the cell envelope can cause a variety of morphological alterations, including the formation of filaments, bulges, or spheroplasts, ultimately leading to cell lysis. semanticscholar.orgnih.gov The mechanism often involves the destabilization of the cell membrane's lipid bilayer or interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com While specific electron microscopy studies on the morphological changes induced by this compound in bacteria are not widely available, the known effects of related polyphenolic compounds suggest that this compound likely destabilizes the bacterial envelope. This destabilization would lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. semanticscholar.orgnewcastle.edu.au

| Cellular Response | Observed Effect | Reference |

|---|---|---|

| Bacterial Cell Morphology and Integrity | Presumed destabilization of the bacterial cell envelope, leading to morphological changes and loss of integrity. | plos.orgsemanticscholar.orgnih.govmdpi.com |

| Angiogenesis in Zebrafish Embryos | Potential for vascular disruption and inhibition of intersegmental vessel (ISV) development. | ufz.denih.govnih.gov |

Angiogenesis Modulation in Developmental Models (e.g., zebrafish embryos)

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis, the formation of new blood vessels. nih.gov Its optical transparency allows for real-time visualization of vascular development. researchpublish.com Rotenone, a compound closely related to this compound, has been used in zebrafish studies as a putative vascular disruptor. ufz.denih.gov These studies indicate that interference with mitochondrial function can have significant impacts on developmental processes like angiogenesis.

The development of the intersegmental vessels (ISVs) in zebrafish embryos is a well-characterized process that is sensitive to chemical disruption. nih.govresearchgate.net Inhibition of key signaling pathways, such as the VEGF pathway, can lead to defects in ISV formation. nih.gov Given that this compound is a potent inhibitor of mitochondrial respiration, a process vital for the high energy demands of embryonic development, it is plausible that it can modulate angiogenesis. Disruption of cellular energy metabolism by this compound could lead to impaired proliferation and migration of endothelial cells, which are fundamental to the angiogenic process. While direct studies on the anti-angiogenic effects of this compound in zebrafish are not extensively reported, the known vascular disruptive effects of rotenone in this model suggest that this compound may also possess the ability to inhibit angiogenesis. ufz.denih.gov

Anti-Proliferative Effects in Isolated Cell Lines

While direct and extensive research on the anti-proliferative effects of this compound specifically is not widely available in the public domain, the activities of its closely related structural isomer, rotenone, have been studied. Research on rotenone and its derivatives provides context for the potential bioactivity of this compound.

Studies on rotenone analogues have demonstrated varying degrees of inhibitory activity against several human cancer cell lines. For instance, modifications to the carbonyl group of the rotenone structure have led to derivatives with potent anti-proliferative effects.

A study on these analogues tested their efficacy against breast cancer (MCF-7), lung carcinoma (A549), and colorectal cancer (HCT116) cell lines. The half-maximal inhibitory concentrations (IC50), which indicate the concentration of a substance needed to inhibit a biological process by half, were determined for these compounds. In these assays, compounds with an IC50 value below 10 μM were considered active. The results showed that certain rotenone derivatives, such as an oxime and an alcohol analogue, exhibited significant inhibitory activities against all three cancer cell lines. nih.gov

Specifically, against the MCF-7 breast cancer cell line, some rotenone analogues showed higher potency than the conventional chemotherapy drug doxorubicin. nih.gov The parent compound, rotenone, itself has been noted for its cytotoxic properties against MCF-7 cells. nih.gov In the A549 lung cancer cell line, an oxime derivative, an alcohol derivative, and an alkene derivative of rotenone were found to be more potent than rotenone itself. nih.gov For the HCT116 colorectal cancer cells, the oxime and alcohol derivatives also demonstrated notable potency. nih.gov

It is important to underscore that while these findings on rotenone and its derivatives are informative, they are not direct results for this compound. The subtle structural differences between this compound and rotenone could lead to significant variations in their biological activities and potency against different cancer cell lines. Therefore, dedicated research focusing specifically on this compound is necessary to determine its anti-proliferative profile.

Table 1: Anti-proliferative Activity of Selected Rotenone Analogues (Note: Data for this compound is not available in the cited sources. This table is illustrative of the activity of related compounds.)

| Compound | Target Cell Line | IC50 (μM) |

| Rotenone | MCF-7 | 1.98 |

| Rotenone Analogue 1 (Oxime) | A549 | 0.28 |

| Rotenone Analogue 2 (Alcohol) | A549 | 0.45 |

| Rotenone Analogue 2i (Alkene) | A549 | 0.11 |

| Rotenone Analogue 1 (Oxime) | HCT116 | Data not specified |

| Rotenone Analogue 2 (Alcohol) | HCT116 | Data not specified |

| Rotenone Analogue 2f (Carbamate) | HCT116 | 8.86 |

This table is based on data for rotenone and its analogues. Specific data for this compound is not available.

Mechanistic Delineation of this compound's Anti-Microbial Activity

The precise mechanisms underlying the anti-microbial activity of this compound have not been extensively detailed in publicly available scientific literature. However, the broader class of plant-derived compounds to which this compound belongs, known as flavonoids and isoflavonoids, has been the subject of numerous anti-microbial studies. These studies provide a foundational understanding of the potential ways in which this compound might exert its effects on microorganisms.

General mechanisms of action for plant-derived antimicrobial compounds often involve the disruption of microbial structures and functions essential for survival. These can include:

Cell Membrane Disruption: Many phytochemicals are lipophilic and can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death.

Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with bacterial DNA and RNA synthesis. This may occur through the inhibition of key enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and repair, or by intercalating with the nucleic acid bases.

Inhibition of Protein Synthesis: The synthesis of proteins is a vital process for all living cells. Certain plant-derived compounds can inhibit this process in bacteria by binding to ribosomal subunits or interfering with the enzymatic steps of translation.

Enzyme Inactivation: Flavonoids and related compounds can form complexes with microbial enzymes, particularly those containing sulfhydryl groups, leading to their inactivation. This can disrupt critical metabolic pathways necessary for bacterial growth and survival.

Disruption of Energy Metabolism: Some compounds can interfere with the electron transport chain in bacteria, inhibiting ATP production and thereby depleting the cell's energy supply.

While these mechanisms have been proposed for various plant-derived antimicrobials, it is crucial to conduct specific studies on this compound to elucidate its particular mode of action against different microbial species. The specific structural features of this compound will ultimately determine its primary molecular targets within microbial cells. Without such dedicated research, any discussion on its anti-microbial mechanism remains speculative and based on the activities of related compounds.

Structure Activity Relationship Sar Studies of Isorotenone and Its Analogs

Influence of Peripheral Substituents on Biological Potency

The potency of rotenoids as inhibitors of NADH:ubiquinone oxidoreductase (Complex I) and as cytotoxic agents is significantly modulated by the chemical groups attached to the core ring system. fisheries.org While isorotenone itself demonstrates notable biological activity, modifications to its peripheral structure can lead to substantial changes in potency. researchgate.netresearchgate.net

Research into the SAR of the broader rotenoid class, which includes this compound, has highlighted several key structural features:

The A-Ring Oxygenation Pattern: The presence and nature of methoxy (B1213986) groups on the A-ring can influence the molecule's binding affinity to its target site. For instance, replacing one of the two methoxy groups with a larger ethoxy group has been shown to retain most of the activity, suggesting that the binding environment around the A-ring is spacious enough to accommodate bulkier substituents. researchgate.net

The Carbonyl Group at C-12: The ketone group at position 12 in the C-ring is considered important for the inhibitory action of natural rotenoids. researchgate.net

The E-Ring Structure: Modifications to the E-ring have a profound impact on activity. For example, the potency of rotenoids is significantly reduced in their dehydro-analogs. fisheries.org The conversion of dehydrorotenone (B1670207) to rotenone (B1679576), which involves the saturation of a double bond in the E-ring system, leads to a marked increase in potency. fisheries.org

Table 1: Comparative Potency of Rotenone and Deguelin (B1683977)

| Compound | Relative Cytotoxicity (Hepa 1c1c7 cells) | NADH:ubiquinone oxidoreductase Inhibition (IC50) |

| Rotenone | More Potent (by 7-15 fold) fisheries.org | 0.6 ± 0.2 nM fisheries.org |

| Deguelin | Less Potent fisheries.org | 1.2 ± 0.4 nM fisheries.org |

This data underscores that while both compounds are potent inhibitors at the enzymatic level, their effectiveness in a cellular context can be dramatically altered by peripheral structural features that influence metabolic stability. fisheries.org

Stereochemical Impact on this compound's Activity Profiles

The three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical factor governing its biological activity. nih.gov The most significant stereochemical feature in rotenoids is the junction between the B and C rings, which can exist in either a cis or trans configuration. fisheries.org

The stereochemistry at other positions, such as the chiral centers in the E-ring, also influences activity. For example, the absolute configuration at C-4' and C-5' affects the molecule's interaction with its biological target. fisheries.org The spatial arrangement dictated by these chiral centers is crucial for optimal binding and efficacy. nih.gov The introduction of a single enantiomer of a drug can lead to a more selective pharmacological profile compared to a racemic mixture where multiple stereoisomers are present. nih.gov

Table 2: Influence of B/C Ring Junction Stereochemistry on Activity

| Stereochemical Feature | General Biological Potency | Rationale |

| cis-B/C Ring Fusion | High | Adopts a bent conformation optimal for binding to NADH:ubiquinone oxidoreductase. fisheries.org |

| trans-B/C Ring Fusion | Low | Less stable and conformationally disfavored for target binding; may convert to the cis-form. fisheries.org |

The profound impact of stereochemistry underscores the highly specific nature of the interaction between this compound and its molecular target, where a precise three-dimensional fit is required for potent inhibition. fisheries.orgnih.gov

Computational Approaches in this compound SAR Analysis (e.g., DFT, molecular docking)

In modern drug discovery, computational methods are indispensable tools for elucidating Structure-Activity Relationships. silicos-it.be Techniques such as Density Functional Theory (DFT) and molecular docking provide powerful insights into how molecules like this compound interact with their biological targets at an atomic level. uokerbala.edu.iqnih.govfrontiersin.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a target protein, such as a subunit of NADH:ubiquinone oxidoreductase. nih.govfrontiersin.org By simulating the binding of various this compound analogs, researchers can rationalize why certain substituents or stereoisomers lead to higher potency. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The calculated binding affinity or "docking score" is often used to rank potential inhibitors and guide the synthesis of new, more potent compounds. frontiersin.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uokerbala.edu.iqrsc.org In the context of this compound SAR, DFT can be used to calculate molecular properties like electrostatic potential surfaces and frontier molecular orbital energies (HOMO/LUMO). These properties help explain the reactivity and stability of different analogs and their ability to participate in the interactions predicted by molecular docking. nih.gov For example, DFT calculations can corroborate the stability of the cis-fused conformation over the trans-fused one, providing a theoretical basis for its higher activity. rsc.org

These in silico approaches, often used in conjunction, allow for the rapid screening of virtual libraries of compounds and the development of predictive Quantitative Structure-Activity Relationship (QSAR) models. uokerbala.edu.iq By correlating computed molecular descriptors with experimentally observed biological activity, QSAR models can forecast the potency of unsynthesized this compound analogs, streamlining the discovery process and reducing the reliance on extensive experimental synthesis and testing. nih.govcore.ac.uk

Advanced Analytical and Bioanalytical Methodologies for Isorotenone Research

High-Resolution Chromatography (HPLC, GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation, purification, and quantification of isorotenone.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of rotenoids, including this compound. core.ac.uk It is frequently employed to determine the purity of this compound preparations and to quantify its concentration in various samples. google.com For instance, HPLC analysis has been used to isolate and purify this compound from reaction mixtures, such as in the epimerization of rotenone (B1679576). fisheries.org The enantiomers of this compound derivatives can also be resolved using chiral HPLC columns, which is critical for stereoselective synthesis and analysis. wits.ac.za Quantitative analysis by HPLC relies on the principle that the peak area or height in the chromatogram is directly proportional to the concentration of the analyte. longdom.org By creating a calibration curve with standards of known concentrations, the amount of this compound in an unknown sample can be accurately determined. longdom.orglibretexts.org

Gas Chromatography (GC) offers another powerful tool for this compound analysis, particularly when coupled with mass spectrometry (GC-MS). uonbi.ac.kescispace.com High-temperature high-resolution gas chromatography (HTHRGC) has been successfully used for the analysis of crude plant extracts containing rotenoids without the need for derivatization. researchgate.net Similar to HPLC, quantitative analysis using GC is based on the relationship between peak characteristics (area or height) and the amount of the compound present. libretexts.orgshimadzu.com GC analysis can provide information on the retention time, which helps in identifying the compound, and the peak area, which is used for quantification. shimadzu.com

Interactive Table: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Principles & Findings | References |

| HPLC | Purity assessment, Quantitative analysis, Isolation | Separation based on differential partitioning between mobile and stationary phases. Peak area is proportional to concentration. Used to isolate this compound and resolve enantiomers. | core.ac.ukgoogle.comfisheries.orgwits.ac.zalongdom.org |

| GC | Qualitative and Quantitative analysis | Separation of volatile compounds. Retention time for identification, peak area for quantification. HTHRGC allows for analysis of crude extracts without derivatization. | libretexts.orguonbi.ac.kescispace.comresearchgate.netshimadzu.com |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification (e.g., LC-ITMS, isotope dilution mass spectrometry)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is indispensable for the sensitive detection and structural elucidation of this compound and its metabolites.

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) is a powerful technique for identifying metabolites of complex molecules. nih.gov This method allows for the separation of compounds in a mixture by LC, followed by their detection and fragmentation in an ion trap mass spectrometer. This process provides detailed structural information, which is crucial for identifying how this compound is metabolized in biological systems. nih.govuab.edu The fragmentation patterns generated in the MS/MS analysis can help in proposing the substructures of unknown metabolites. uab.edu

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy method for quantifying chemical substances, including trace amounts of compounds like this compound. wikipedia.orgosti.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. osti.govptb.de The change in the isotopic ratio of the analyte after mixing with the spike allows for precise quantification, often with an uncertainty of less than 0.25%. wikipedia.org This method is particularly valuable for complex matrices where analyte recovery might be low, as it compensates for losses during sample preparation. ptb.de While a specific application for this compound is not detailed in the provided results, the successful use of IDMS for the related compound rotenone suggests its applicability. researchgate.net The combination of LC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of pesticides in various matrices. researchgate.net

Interactive Table: Advanced Mass Spectrometry Techniques in this compound Research

| Technique | Application | Key Principles & Findings | References |

| LC-ITMS | Metabolite identification | Separates metabolites by LC, followed by MS analysis for structural elucidation through fragmentation patterns. | nih.govuab.edu |

| IDMS | Trace analysis, Quantitative analysis | A known amount of an isotopically labeled standard is added to the sample for highly accurate quantification based on isotope ratios. | wikipedia.orgosti.govptb.deresearchgate.net |

Spectroscopic Techniques for In Situ Monitoring of this compound Interactions

Spectroscopic methods are invaluable for studying the interactions of this compound with biological molecules and for monitoring these interactions in real-time.

Various spectroscopic techniques, such as Fourier-transform infrared (FT-IR), Raman, UV-visible, and fluorescence spectroscopy, are used to study molecular-level structural and morphological data. nih.govnumberanalytics.com These methods can analyze the dynamics of interactions and conformational changes in biomolecules upon binding with ligands like this compound. nih.gov For example, FT-IR spectroscopy can provide insights into the structural changes of proteins and other biomolecules when they interact with small molecules. spectroscopyonline.com Fluorescence spectroscopy is useful for studying protein-ligand interactions and can be used to image biological processes in cells. numberanalytics.com While direct studies on the in situ monitoring of this compound interactions using these specific techniques were not found in the search results, the principles of these methods are broadly applicable to understanding how this compound interacts with its biological targets. Recent advancements in optical tweezers also allow for the in-situ monitoring of dynamic changes in individual, unmodified biomolecules, which could be applied to study their interactions with compounds like this compound. acs.org

Development of High-Throughput Screening (HTS) Platforms for this compound Analog Evaluation

High-throughput screening (HTS) platforms are essential for rapidly evaluating the biological activity of a large number of this compound analogs, facilitating the discovery of new lead compounds. wikipedia.org

HTS involves the use of automated and miniaturized assays to test thousands of compounds for their ability to modulate a specific biological target or pathway. columbia.edu A study identified this compound as a compound that induces spherical cell morphology in bacteria, indicating disruption of the bacterial envelope, through a high-throughput screening method using a β-galactosidase (LacZ)/CPRG reporter assay. researchgate.netresearchgate.net HTS campaigns can accelerate the identification of active chemical compounds and aid in understanding biological systems. columbia.edu The process typically starts with screening a large library of compounds, followed by confirmatory testing and dose-response studies for the identified "hits". wikipedia.orgnih.gov The development of such platforms is crucial for exploring the structure-activity relationships of this compound derivatives and identifying analogs with improved potency or novel biological activities. wikipedia.org

Comparative Academic Studies of Isorotenone with Other Rotenoids

Differential Biological Activities Among Rotenoid Subclasses

The biological activities of rotenoids, including their insecticidal and cytotoxic properties, are closely linked to their specific chemical structures. sci-hub.se Comparative studies have revealed significant differences in potency among various rotenoid subclasses. The primary insecticidal and fish-toxic properties of these compounds are attributed to their ability to inhibit the NADH-ubiquinone reductase system (Complex I) within the mitochondrial electron transport chain. sci-hub.setermedia.pl

For instance, in cytotoxicity assays against human colon cancer (HT-29) cells, (-)-rotenone and (-)-3-hydroxyrotenone showed potent activity, whereas related compounds like deguelin (B1683977) and tephrosin (B192491) were found to be inactive. nih.gov This suggests that both the specific nature of the isoprenyl group on the A-ring and the stereochemistry at other positions are crucial for this specific biological effect. nih.gov Another study found that rotenone (B1679576) was 7- to 15-fold more active than deguelin in cytotoxicity assays with extended duration. fisheries.org This difference was not attributed to target site specificity but rather to the more extensive metabolic detoxification of deguelin by cytochrome P450 enzymes. fisheries.org

The presence of the complete pentacyclic A-B-C-D-E ring system appears necessary for the selective inhibition of mitochondrial Complex I. researchgate.net Modifications such as the opening of the E-ring can lead to derivatives with a broader, less specific range of inhibitory activities on other flavoproteins. researchgate.net Preliminary bioassays have suggested that the insecticidal activity of isorotenone against Musca domestica (the common housefly) is comparable to that of rotenone. researchgate.net

Table 1: Comparative Cytotoxicity of Selected Rotenoids Against HT-29 Human Colon Cancer Cells

| Compound | Cytotoxicity IC₅₀ (µM) | Source |

|---|---|---|

| (-)-3-hydroxyrotenone | 0.1 | nih.gov |

| (-)-rotenone | 0.3 | nih.gov |

| Deguelin | >10 (Inactive) | nih.gov |

| Tephrosin | >10 (Inactive) | nih.gov |

| Paclitaxel (Positive Control) | 0.0008 | nih.gov |

Structural Homologies and Divergences within the Rotenoid Family

The rotenoid family is defined by a common (6aS,12aS)-6a,12a-dihydro-6H-rotoxen-12-one core skeleton. sci-hub.se This pentacyclic system consists of a chromanone (rings A and B) fused to a chromone (B188151) (rings C and D), with an additional E-ring. The primary structural divergence within the family arises from variations in the substitution patterns on these rings and the stereochemistry at the chiral centers.

The key structural difference between this compound and its well-known isomer, rotenone, lies in the E-ring. In rotenone, a double bond is located between the 6' and 7' positions of the isopropenyl side chain. fisheries.org In this compound, this double bond is shifted to the 4' and 5' positions. fisheries.orgias.ac.in This seemingly minor shift has a significant structural consequence: the chiral center at position 5' in rotenone is eliminated in this compound. ias.ac.in

Table 2: Key Structural Features of this compound and Related Rotenoids

| Compound | B/C Ring Fusion | E-Ring Feature | Key Chiral Centers | Source |

|---|---|---|---|---|

| Rotenone | cis | Isopropenyl (6',7'-double bond) | 6a, 12a, 5' | ias.ac.in |

| This compound | cis (natural/stable) or trans (synthetic) | Isopropyl (4',5'-double bond) | 6a, 12a | fisheries.orgias.ac.inrsc.org |

| Deguelin | cis | Dimethylpyran ring | 6a, 12a | fisheries.orgresearchgate.net |

| Tephrosin | cis | Dimethylpyran ring with hydroxyl at 12a | 6a, 12a | fisheries.orgresearchgate.net |

Mechanistic Similarities and Distinctions in Target Engagement

The principal mechanism of action for the toxicity of rotenone and many related rotenoids is the potent and specific inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). termedia.plfisheries.orgnih.gov This enzyme is the primary entry point for electrons into the respiratory chain. termedia.pl By binding to Complex I, rotenoids block the transfer of electrons from NADH to ubiquinone, which disrupts the proton-pumping process, leading to a failure of oxidative phosphorylation, decreased ATP synthesis, and the generation of reactive oxygen species (ROS). termedia.pllookchem.com

Emerging Research Avenues and Future Directions for Isorotenone Studies

Integration of Omics Technologies in Isorotenone Mechanistic Elucidation

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to re-examine the mechanistic underpinnings of this compound's biological activities. frontiersin.orgnih.gov These high-throughput approaches provide a holistic view of the molecular changes within a biological system upon exposure to this compound, moving beyond a single-target perspective. researchgate.nethumanspecificresearch.orgnih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to this compound. For example, a full-length transcriptome analysis could precisely identify the dominant isoforms of genes affected by this compound, providing a more accurate picture of the cellular response than traditional short-read sequencing. nih.gov This could be particularly insightful for understanding how cells adapt to the stress induced by this compound. In other studies, transcriptomic experiments have been used to identify the mechanism of action of other compounds by analyzing gene expression changes at different concentrations. google.com

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following this compound treatment. nih.gov This can help to pinpoint the specific cellular pathways that are disrupted. Chemical proteomic approaches, using synthetic probes, could even be employed to identify direct protein targets of this compound within a complex proteome. nih.gov

Metabolomics , the comprehensive analysis of metabolites, can provide a snapshot of the metabolic state of a cell or organism exposed to this compound. This could reveal disruptions in key metabolic pathways, such as energy production, that are downstream of this compound's primary targets. humanspecificresearch.org

By integrating data from these different omics levels, researchers can construct a more complete and nuanced model of this compound's mechanism of action. researchgate.net This integrated approach is crucial for moving beyond the well-established role of rotenoids as inhibitors of mitochondrial complex I and uncovering novel cellular interactions. nih.gov

Exploration of Novel Biological Targets in Non-Human Systems

While the insecticidal and piscicidal properties of rotenoids, including this compound, have been known for centuries, there is renewed interest in exploring their precise mechanisms of action and potential for new applications in non-human systems. nih.govwits.ac.zaias.ac.in

Insecticidal and Piscicidal Activity: this compound, a derivative of rotenone (B1679576), shares its potent insecticidal and piscicidal properties. lookchem.comgoogle.comuonbi.ac.ke These effects are largely attributed to the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. nih.govfisheries.orgsci-hub.se However, the subtle structural differences between rotenone and this compound, such as the position of the double bond, may lead to variations in their potency and spectrum of activity against different species. fisheries.orgacs.org Further research is needed to fully characterize these differences and explore the potential for developing more selective and effective pest control agents.

Recent studies have identified this compound as having antibacterial properties, specifically by disrupting the bacterial envelope of Gram-negative bacteria. researchgate.netbiorxiv.org This opens up a new avenue for research into this compound as a potential lead compound for the development of novel antibiotics.

The table below summarizes some of the known biological activities of this compound in non-human systems.

| Biological Activity | Target Organism(s) | Primary Mechanism of Action (where known) |

| Insecticidal | Various insect species | Inhibition of mitochondrial Complex I |

| Piscicidal | Fish | Inhibition of mitochondrial Complex I sci-hub.sefisheries.org |

| Antibacterial | Gram-negative bacteria | Disruption of the bacterial envelope researchgate.net |

Future research should focus on identifying novel molecular targets of this compound in these and other non-human systems. This could involve screening for activity against a wider range of pests and pathogens, as well as using modern techniques like chemical proteomics to identify direct binding partners. A deeper understanding of the structure-activity relationships of this compound and its analogs could also guide the synthesis of new compounds with improved efficacy and selectivity. sci-hub.seresearchgate.net

Interdisciplinary Research in this compound Chemistry and Biology

A comprehensive understanding of this compound's potential can only be achieved through a synergistic approach that integrates the disciplines of chemistry and biology. ircbc.ac.cnucsb.eduircbc.ac.cnpressbooks.pubnih.gov This interdisciplinary research is crucial for elucidating structure-activity relationships, synthesizing novel analogs, and exploring new biological applications.

Synthetic Chemistry and Structure-Activity Relationships: The synthesis of this compound and its derivatives is fundamental to exploring how modifications to its chemical structure impact its biological activity. wits.ac.zaias.ac.in For example, the stereochemistry of the B/C ring junction is known to significantly influence the biological activity of rotenoids. fisheries.org Synthetic chemists can create a library of this compound analogs with systematic variations, which can then be tested by biologists to determine their effects on specific biological targets. This iterative process of synthesis and biological evaluation is essential for developing compounds with enhanced potency or selectivity. sci-hub.seresearchgate.net

Chemical Biology: This field sits (B43327) at the intersection of chemistry and biology, employing chemical tools to probe and manipulate biological systems. pressbooks.pub In the context of this compound research, chemical biologists can design and synthesize chemical probes based on the this compound scaffold. These probes can be used to identify direct molecular targets of this compound within cells, providing a more detailed understanding of its mechanism of action beyond its known effects on mitochondrial respiration.

The table below highlights key areas for interdisciplinary collaboration in this compound research.

| Research Area | Key Contributions from Chemistry | Key Contributions from Biology |

| Structure-Activity Relationship Studies | Synthesis of this compound analogs with defined structural modifications. sci-hub.seresearchgate.net | Biological evaluation of analogs to determine their potency and selectivity. |

| Mechanism of Action Elucidation | Design and synthesis of chemical probes (e.g., photoaffinity labels). | Use of probes in cellular systems to identify direct binding partners and affected pathways. |

| Development of Novel Applications | Creation of new this compound-based compounds with desired properties (e.g., enhanced stability, targeted delivery). | Screening of novel compounds for activity in various biological systems (e.g., as insecticides, antibiotics). corteva.com.au |

Future progress in understanding and harnessing the properties of this compound will depend on fostering strong collaborations between chemists and biologists. Such interdisciplinary efforts will be instrumental in unlocking the full potential of this fascinating natural product. ircbc.ac.cnircbc.ac.cnnih.gov

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and quantifying Isorotenone from plant matrices in reproducibility-focused studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with photodiode array detection or liquid chromatography-mass spectrometry (LC-MS) for quantification, ensuring calibration with certified reference standards. Optimize extraction protocols (e.g., Soxhlet, maceration) using solvents like ethanol or methanol, validated via spike-and-recovery experiments .

- Key Considerations : Address variability in plant sources by documenting geographical origin, harvest time, and storage conditions to ensure batch consistency .

Q. How can researchers design experiments to confirm this compound’s reported antioxidant and anti-inflammatory bioactivities while minimizing false positives?

- Methodological Answer : Employ in vitro assays such as DPPH radical scavenging for antioxidants and COX-2 enzyme inhibition for anti-inflammatory activity. Include positive controls (e.g., ascorbic acid, indomethacin) and validate results with orthogonal assays (e.g., FRAP for antioxidants, TNF-α suppression in cell models). Use dose-response curves to calculate IC₅₀ values and assess cytotoxicity via MTT assays .

- Data Validation : Replicate experiments across ≥3 independent trials and apply statistical tests (ANOVA with post-hoc corrections) to confirm significance .

Advanced Research Questions

Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action in cancer models, particularly regarding mitochondrial complex I inhibition?